molecular formula C9H11NO2 B14401196 Pyridin-2-yl 2-methylpropanoate CAS No. 86014-54-2

Pyridin-2-yl 2-methylpropanoate

Cat. No.: B14401196
CAS No.: 86014-54-2
M. Wt: 165.19 g/mol
InChI Key: PYTHSYVNUQIELE-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2-methylpropanoate is an organic compound that belongs to the class of esters It is derived from pyridine, a basic heterocyclic organic compound with the formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl 2-methylpropanoate typically involves the esterification of pyridine-2-carboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: Pyridin-2-yl 2-methylpropanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridin-2-yl 2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridin-2-yl 2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridine moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Pyridin-2-yl acetate
  • Pyridin-2-yl butanoate
  • Pyridin-2-yl propanoate

Comparison: Pyridin-2-yl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

86014-54-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

pyridin-2-yl 2-methylpropanoate

InChI

InChI=1S/C9H11NO2/c1-7(2)9(11)12-8-5-3-4-6-10-8/h3-7H,1-2H3

InChI Key

PYTHSYVNUQIELE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=CC=N1

Origin of Product

United States

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